(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide, also known as NBMPR, is a synthetic compound that belongs to the family of amides. It is a potent and selective inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. NBMPR has been extensively studied for its use in scientific research, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Chemical Properties
A novel synthesis approach for compounds related to (E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide has been developed, highlighting its role in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like entacapone. This process involves amine-mediated demethylation under mild conditions, expanding the scope of demethylation in the presence of nitro groups and leading to various phenolic derivatives and salts (Harisha et al., 2015). Moreover, these compounds have shown preliminary in vitro activities against tuberculosis and dengue, indicating potential therapeutic applications.
Biological Evaluation
Compounds structurally related to this compound have been evaluated for their biological activities. Specifically, (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and moderate activities against fungal pathogens, challenging the assumption that phenolic groups are essential for such activities (Opletalová et al., 2006).
Material Science Applications
Research on derivatives of this compound contributes to material sciences, particularly in the development of photoswitchable materials. Diblock copolymers synthesized from tert-butyl acrylate and azobenzene-containing monomers, similar in structure to the compound , have potential applications in biomedical fields, including drug delivery systems, due to their photo-switchable properties (Chaudhary & Ahmad, 2014).
properties
IUPAC Name |
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)15-8-10-16(11-9-15)20-18(22)12-7-14-5-4-6-17(13-14)21(23)24/h4-13H,1-3H3,(H,20,22)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLNODDMFNYJHO-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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